Protylonolide

説明

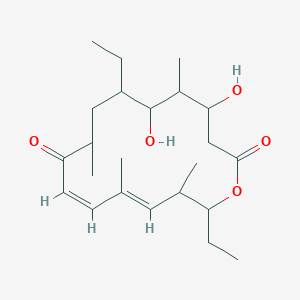

Structure

2D Structure

特性

CAS番号 |

74758-60-4 |

|---|---|

分子式 |

C23H38O5 |

分子量 |

394.5 g/mol |

IUPAC名 |

(11Z,13E)-7,16-diethyl-4,6-dihydroxy-5,9,13,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione |

InChI |

InChI=1S/C23H38O5/c1-7-18-12-15(4)19(24)10-9-14(3)11-16(5)21(8-2)28-22(26)13-20(25)17(6)23(18)27/h9-11,15-18,20-21,23,25,27H,7-8,12-13H2,1-6H3/b10-9-,14-11+ |

InChIキー |

YJSXTLYNFBFHAT-TVFNDYRWSA-N |

SMILES |

CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1O)C)O)CC)C)C)C |

異性体SMILES |

CCC1CC(C(=O)/C=C\C(=C\C(C(OC(=O)CC(C(C1O)C)O)CC)C)\C)C |

正規SMILES |

CCC1CC(C(=O)C=CC(=CC(C(OC(=O)CC(C(C1O)C)O)CC)C)C)C |

同義語 |

20-deoxo-12,13-desepoxy-12,13-dehydrorosaranolide 20-DSDR protylonolide tylactone |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies of Protylonolide

Microbial Sources and Producer Organisms

The primary microbial sources of protylonolide are specific strains and mutants of the bacterial genus Streptomyces, renowned for their prolific production of a wide array of secondary metabolites, including many clinically important antibiotics.

Streptomyces fradiae Strains and Mutants

This compound is not typically accumulated in significant quantities by wild-type Streptomyces fradiae, the natural producer of tylosin (B1662201). This is because the organism's biosynthetic machinery efficiently glycosylates the this compound core to form tylosin. nih.govglsciences.eu Consequently, research and production efforts have focused on mutant strains of S. fradiae in which the biosynthetic pathway for tylosin is blocked at a stage after the formation of this compound but before the attachment of sugar moieties.

Several key strains and mutants of Streptomyces fradiae have been instrumental in the study and production of this compound:

Streptomyces fradiae KA-427 and its mutants: A blocked mutant of S. fradiae KA-427 was one of the first strains reported to accumulate this compound. nih.gov Further research on mutants of this strain has elucidated the regulatory aspects of this compound biosynthesis, including the inhibitory effects of ammonium (B1175870) ions and inorganic phosphate (B84403). thermofisher.com

Streptomyces fradiae GS14: This tylA mutant of S. fradiae is known to accumulate significant quantities of tylactone (B1246279) (this compound), making it a valuable tool for studying the effects of various culture supplements on polyketide metabolism. nih.govglsciences.euteledynelabs.com

Streptomyces fradiae 261: This blocked mutant has been utilized in resting-cell system studies to investigate the specific metabolic pathways, such as the catabolism of succinate (B1194679) and valine, that are subject to nitrogen regulation during this compound biosynthesis. liverpool.ac.ukmdpi.com

Streptomyces fradiae TM-224: This tylosin-producing strain and its mutants have been used in studies optimizing fermentation conditions, for instance, by using alternative carbon sources like raw cornmeal to enhance production. hplc.eu

Streptomyces fradiae T1558: Research on this strain has demonstrated the influence of different carbon sources on the activity of enzymes involved in the biosynthesis of this compound precursors. huji.ac.il

Streptomyces fradiae NRRL-2702 and its mutants: Mutagenesis of this strain using techniques like UV and gamma irradiation has been employed to develop hyper-producing mutants for tylosin, which has implications for the availability of its precursor, this compound. slideshare.net

Table 1: Key Streptomyces fradiae Strains in this compound Research

| Strain/Mutant | Key Characteristic/Use | Reference(s) |

|---|---|---|

| S. fradiae KA-427 mutant | Accumulates this compound due to a blocked biosynthetic pathway. | nih.govthermofisher.com |

| S. fradiae GS14 (tylA mutant) | Accumulates significant quantities of tylactone (this compound). | nih.govglsciences.euteledynelabs.com |

| S. fradiae 261 | Used in resting-cell studies to investigate metabolic regulation. | liverpool.ac.ukmdpi.com |

| S. fradiae TM-224 | Used in fermentation optimization studies. | hplc.eu |

| S. fradiae T1558 | Studied for the effect of carbon sources on precursor biosynthesis. | huji.ac.il |

| S. fradiae NRRL-2702 mutants | Developed through mutagenesis for enhanced production. | slideshare.net |

Strategies for Inducing this compound Production in Microbial Cultures

To enhance the yield of this compound from S. fradiae cultures, various strategies have been developed that manipulate the fermentation conditions and nutrient availability. These strategies often aim to either upregulate the biosynthetic pathway leading to this compound or to provide an abundance of the necessary precursor molecules.

Amino Acid Supplementation: The addition of specific amino acids to the culture medium has been shown to increase this compound titers. L-valine, L-leucine, L-isoleucine, and L-threonine can be metabolized by S. fradiae into the lower fatty acid units (like propionate (B1217596) and n-butyrate) that serve as building blocks for the this compound backbone. thermofisher.comresearchgate.net

Regulation by Ammonium and Phosphate: The concentration of ammonium ions and inorganic phosphate in the fermentation medium plays a crucial regulatory role. High concentrations of these ions have been found to inhibit the production of both tylosin and this compound. thermofisher.com Specifically, ammonium ions can suppress the metabolism of amino acids that are precursors for this compound biosynthesis. researchgate.netquora.com Therefore, controlling the levels of these ions is critical for maximizing yield.

Carbon Source Optimization: The choice of carbon source significantly impacts the production of macrolides. For instance, using rapeseed oil as a carbon source in cultures of S. fradiae T1558 led to higher activity of methylmalonyl-CoA carboxyltransferase, an enzyme involved in producing a key precursor for this compound, compared to cultures grown on glucose or starch. huji.ac.il

Use of Chemical Inducers: Certain chemical compounds can stimulate polyketide metabolism. The addition of dimethylsulfoxide (DMSO) to fermentations of the S. fradiae GS14 mutant, which already accumulates this compound, was observed to further stimulate its production. nih.govglsciences.euteledynelabs.com

Mutagenesis: Physical and chemical mutagenesis are powerful tools to generate strains with enhanced production capabilities. The use of UV and gamma irradiation on S. fradiae NRRL-2702 has successfully created mutants with significantly increased tylosin yields, which suggests a higher flux through the this compound biosynthetic pathway. slideshare.net

Table 2: Strategies for Inducing this compound Production

| Strategy | Description | Effect on Production | Reference(s) |

|---|---|---|---|

| Amino Acid Supplementation | Addition of L-valine, L-leucine, L-isoleucine, L-threonine. | Increased this compound titer by providing biosynthetic precursors. | thermofisher.comresearchgate.net |

| Ion Concentration Control | Maintaining low levels of ammonium and inorganic phosphate. | Prevents inhibition of this compound biosynthesis. | thermofisher.com |

| Carbon Source Selection | Use of optimized carbon sources like rapeseed oil. | Enhances activity of key biosynthetic enzymes. | huji.ac.il |

| Chemical Induction | Addition of dimethylsulfoxide (DMSO). | Stimulates polyketide metabolism. | nih.govglsciences.euteledynelabs.com |

| Mutagenesis | Use of UV and gamma irradiation to generate hyper-producing strains. | Increased overall pathway flux. | slideshare.net |

Advanced Isolation Techniques

The isolation and purification of this compound from complex fermentation broths require a multi-step approach that leverages the physicochemical properties of the molecule. The general strategy involves initial extraction from the broth followed by chromatographic separation to achieve high purity.

Chromatographic Separations for Natural Product Isolation

Chromatography is the cornerstone of purification for natural products like this compound. A combination of different chromatographic techniques is often employed to separate the target compound from a multitude of other metabolites present in the crude extract.

Silica (B1680970) Gel Column Chromatography: This is a common initial chromatographic step for purifying macrolide aglycones. The crude extract, typically dissolved in a non-polar solvent, is loaded onto a column packed with silica gel. A gradient of solvents with increasing polarity, such as a mixture of dichloromethane (B109758) (DCM) and methanol, is then used to elute the compounds. mdpi.com this compound, being a moderately polar molecule, will elute at a specific solvent composition, allowing for its separation from more polar and less polar impurities.

High-Performance Liquid Chromatography (HPLC): For achieving high purity, reversed-phase HPLC (RP-HPLC) is the method of choice. In this technique, a non-polar stationary phase (often a C18-modified silica) is used with a polar mobile phase. For macrolide antibiotics, the mobile phase typically consists of a mixture of an aqueous buffer (sometimes containing trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. core.ac.uk The components of the mixture are separated based on their hydrophobicity, with more polar compounds eluting earlier. HPLC offers high resolution and is essential for obtaining pure this compound for structural elucidation and biological testing.

Enrichment Strategies from Fermentation Broths

Before chromatographic purification, the concentration of this compound in the fermentation broth is typically low. Therefore, an initial enrichment step is necessary to remove the bulk of water, media components, and cellular debris.

Solvent Extraction: The most common method for enriching macrolides from fermentation broths is liquid-liquid extraction. After separating the microbial cells from the broth by filtration or centrifugation, the clarified broth is extracted with a water-immiscible organic solvent. uni-hamburg.de Ethyl acetate (B1210297) is a frequently used solvent for this purpose. slideshare.net The this compound, being more soluble in the organic solvent than in the aqueous broth, partitions into the organic phase. This phase is then collected, and the solvent is evaporated under reduced pressure to yield a crude extract that is significantly enriched in this compound and other lipophilic metabolites. This crude extract is then subjected to further purification by chromatography.

Structural Elucidation Methodologies of Protylonolide and Its Derivatives

Spectroscopic Approaches for Comprehensive Structural Characterization

Spectroscopic techniques are indispensable tools in chemical analysis, allowing for the non-destructive investigation of molecular structures. nih.gov For a molecule like protylonolide, a combination of NMR and MS provides the necessary depth of information to move from a molecular formula to a complete three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds in solution. wisc.eduweebly.com It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. wisc.edu For complex structures such as macrolides, a full suite of one-dimensional and two-dimensional NMR experiments is required to assign all proton and carbon signals unambiguously. wisc.eduweebly.com

One-dimensional (1D) NMR spectra form the foundation of structural analysis. The ¹H NMR spectrum provides information on the number of different proton environments and their integrations reveal the relative number of protons of each type. The chemical shift of a proton signal indicates its electronic environment, while signal multiplicity (splitting) reveals the number of adjacent protons. The ¹³C NMR spectrum shows the number of unique carbon atoms in the molecule. slideshare.net The chemical shifts in ¹³C NMR are highly indicative of the type of carbon, such as carbonyls, olefins, and carbons bearing oxygen atoms. wisc.edu

In the elucidation of this compound, ¹H and ¹³C NMR would have been used to identify key structural motifs. For example, signals in the downfield region of the ¹³C spectrum would suggest the presence of a lactone carbonyl and a ketone, while signals in the olefinic region would confirm the carbon-carbon double bonds. The numerous signals in the aliphatic region would correspond to the many CH, CH₂, and CH₃ groups of the macrolide ring.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound. This table represents expected chemical shift ranges for the functional groups present in this compound, based on standard values for macrolide antibiotics. Actual values are determined experimentally.

| Functional Group | Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| Lactone | C=O (C-1) | - | ~175 |

| Ketone | C=O (C-9) | - | ~205-215 |

| Alkene | =CH | ~5.0 - 7.0 | ~120 - 145 |

| Carbinol | CH-OH | ~3.5 - 4.5 | ~60 - 80 |

| Methylene | CH₂ | ~1.2 - 2.5 | ~20 - 45 |

| Methyl | CH₃ | ~0.8 - 1.5 | ~10 - 25 |

While 1D NMR provides foundational data, the complexity and signal overlap in larger molecules necessitate two-dimensional (2D) NMR experiments to establish definitive structural connectivity. weebly.comresearchgate.net These techniques correlate signals based on through-bond or through-space interactions, allowing chemists to piece together the molecular puzzle. slideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbons (²JHH or ³JHH couplings). researchgate.net For this compound, COSY spectra would be crucial for tracing the proton-proton connectivity along the carbon backbone, establishing fragments of the macrocycle, such as the chain from C-2 to C-8 and from C-10 to C-15.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH coupling). columbia.edu It is highly sensitive and allows for the definitive assignment of a carbon signal based on the assignment of its attached proton, and vice-versa. columbia.edu For this compound, this would link every proton resonance to its corresponding carbon in the macrolide ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other techniques which show through-bond connectivity, NOESY identifies nuclei that are close to each other in space, regardless of whether they are bonded. researchgate.net This is the primary NMR method for determining the relative stereochemistry of a molecule. For this compound, NOESY correlations between protons on different stereocenters around the ring would establish their relative orientations (syn or anti), defining the three-dimensional conformation of the macrocycle.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is fundamental for determining the molecular weight of a compound and, with high resolution, its elemental composition. bioanalysis-zone.com

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to four or more decimal places). bioanalysis-zone.com This precision allows for the calculation of a unique elemental composition. hilarispublisher.comspectralworks.com For a newly isolated compound like this compound, obtaining an HRMS spectrum is a critical first step. The molecular formula for this compound is C₂₃H₃₈O₅. HRMS would provide an exact mass measurement that corresponds to this formula, distinguishing it from other formulas that might have the same nominal mass. bioanalysis-zone.com

Table 2: Molecular Formula and Mass Data for this compound.

| Parameter | Value |

| Molecular Formula | C₂₃H₃₈O₅ |

| Nominal Mass | 394 Da |

| Monoisotopic Mass (Calculated) | 394.2719 Da |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. nationalmaglab.orgwikipedia.org The fragmentation pattern provides valuable information about the molecule's structure, acting as a molecular fingerprint that can be used to confirm or deduce structural features. nih.gov

In the analysis of this compound, the molecular ion ([M+H]⁺ or other adducts) would be selected as the precursor. Fragmentation is then induced, commonly via collision-induced dissociation (CID). wikipedia.org The resulting product ion spectrum would be expected to show characteristic losses for a macrolide structure, such as:

Sequential loss of water molecules (H₂O, mass 18 Da) from the hydroxyl groups.

Cleavage of the macrocyclic ring, particularly at the ester linkage or other labile bonds, yielding large, structurally informative fragments.

By analyzing the masses of these fragments, researchers can corroborate the size of the macrolide ring and the nature and location of its substituents, providing evidence that is highly complementary to the connectivity data derived from NMR experiments. nih.gov

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Chiroptical Methods for Absolute Configuration Determination

Chiroptical spectroscopy, which includes techniques like Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), is a vital tool for determining the absolute configuration of chiral molecules. The general approach involves measuring the differential absorption of left and right circularly polarized light (ECD) or the rotation of plane-polarized light at various wavelengths (ORD). These experimental spectra are then compared with spectra predicted through quantum chemical calculations, often using time-dependent density functional theory (TDDFT), for a proposed stereoisomer. A match between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration. npatlas.orgnih.govresearchgate.net

In the case of this compound, its absolute configuration was conclusively established through a combination of chemical degradation and analysis of its optical properties. nih.gov A key experiment involved the hydrolysis of 5-O-mycarosyltylactone, a derivative of this compound. nih.gov This procedure yielded two products: L-(-)-mycarose and (-)-tylactone, the latter being this compound. nih.gov The negative sign in its name, (-)-tylactone, refers to its levorotatory nature, a specific chiroptical property indicating that it rotates plane-polarized light to the left. A patent for tylactone (B1246279) reports a specific rotation [α]D²⁵ of -55.23° in methanol. google.com This experimental chiroptical data, in conjunction with the known configuration of the resulting sugar and the definitive structure of the parent glycoside from X-ray crystallography, was instrumental in assigning the correct absolute stereochemistry to all chiral centers within the this compound macrocycle. nih.gov

X-ray Crystallography for Definitive Structural Assignment

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a crystalline molecule. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can calculate the positions of individual atoms in space, providing an unambiguous map of the molecule's structure and stereochemistry. chemrxiv.orgumanitoba.ca

For this compound, this technique was indispensable. While direct crystallization of this compound for structural analysis proved challenging, researchers successfully determined the crystal structure of its derivative, 5-O-mycarosyltylactone, which was isolated from fermentation broths of a Streptomyces fradiae mutant. nih.gov The X-ray analysis of this glycoside provided the definitive relative configuration of the entire molecule, including the tylactone (this compound) core and the attached mycarose (B1676882) sugar. nih.gov This crucial structural information, which revealed the precise spatial arrangement of the atoms and stereocenters relative to each other, was published in 1982. nih.gov The combination of this crystallographic data with the results from the hydrolysis experiment that separated the two components allowed for the unequivocal assignment of the absolute configuration of (-)-tylactone (this compound). nih.govcwu.edu

| Parameter | Description | Source |

|---|---|---|

| Compound | 5-O-Mycarosyltylactone | nih.gov |

| Method | X-ray Crystal Structure Analysis | nih.gov |

| Key Finding | Determined the relative configurations of the mycarose sugar and the tylactone (this compound) macrocycle. | nih.gov |

| Significance | Provided the foundational structural data that, when combined with chemical hydrolysis results, established the absolute configuration of this compound. | nih.govcwu.edu |

Computational Chemistry in Support of Structural Elucidation

Computational chemistry has become an indispensable partner to experimental methods in structural elucidation. Techniques such as molecular mechanics (MM) and quantum mechanics (QM), including density functional theory (DFT), are used to perform conformational analyses and predict spectroscopic properties. For large, flexible molecules like this compound, computational methods can explore the vast conformational space to identify low-energy, stable structures. cwu.edu

A conformational search of this compound has been carried out to find its most probable low-energy conformations. cwu.edu These theoretical structures were then compared with the conformation observed in the X-ray crystal structure of its derivative, providing insight into the molecule's preferred shape in different environments. cwu.edu Such computational studies are crucial because the biological activity of a macrolide is often linked to a specific conformation.

Furthermore, computational chemistry is essential for interpreting chiroptical data. As mentioned previously, the absolute configuration is often assigned by comparing experimental ECD or ORD spectra to those calculated for candidate structures using TDDFT. researchgate.net Computational methods are also increasingly used to predict NMR chemical shifts. By calculating the expected NMR parameters for a proposed structure and comparing them to experimental data, researchers can gain high confidence in their structural assignment or even revise a previously proposed structure. This synergy between computational prediction and experimental data is a hallmark of modern chemical structure elucidation.

Biosynthetic Pathway Elucidation of Protylonolide

Identification of Primary Precursors and Metabolic Pathways

The carbon backbone of protylonolide is constructed from a combination of short-chain fatty acids and amino acid-derived units. ebi.ac.uknih.gov These fundamental building blocks are channeled from primary metabolism into the specialized secondary metabolic pathway of this compound synthesis.

Acetate (B1210297) and Propionate (B1217596) Units in Polyketide Chain Assembly

The polyketide chain of this compound is assembled from acetate and propionate units. ebi.ac.uknih.gov These are incorporated in the form of their coenzyme A (CoA) thioesters, namely acetyl-CoA and propionyl-CoA. Acetate serves as a precursor for lipogenesis and cholesterol synthesis, while propionate can be formed through various metabolic routes, including the succinate (B1194679) and acrylate (B77674) pathways. mdpi.comresearchgate.net The condensation of these units is a fundamental process in the biosynthesis of many polyketides, including this compound. nih.gov

| Precursor | Activated Form |

| Acetate | Acetyl-CoA |

| Propionate | Propionyl-CoA |

Role of Amino Acid Metabolism (e.g., Valine, Threonine, Leucine) as Precursors

Several amino acids play a pivotal role in providing the building blocks for this compound biosynthesis, being metabolized into the necessary short-chain fatty acid precursors. ebi.ac.uknih.gov Resting cell studies have demonstrated the efficient incorporation of radiolabeled valine, threonine, leucine, isoleucine, and alanine (B10760859) into the this compound structure. nih.govebi.ac.uk This indicates that these amino acids are catabolized to furnish the acetate and propionate units required for the polyketide chain. nih.gov For instance, the addition of L-valine, L-leucine, L-isoleucine, or L-threonine to the culture medium has been shown to increase the production of this compound. scispace.comnih.gov Specifically, 13C NMR spectroscopic analysis has revealed that isobutyrate, a metabolite of valine, is incorporated into the parts of the this compound molecule known to be derived from propionate and n-butyrate. ebi.ac.ukebi.ac.ukscispace.com

| Amino Acid Precursor | Metabolic Contribution |

| Valine | Metabolized to isobutyrate, which serves as a source of propionate and n-butyrate units. ebi.ac.ukscispace.com |

| Threonine | Efficiently incorporated into the this compound structure, likely after being metabolized to lower fatty acids. nih.govebi.ac.uk |

| Leucine | Efficiently incorporated into the this compound structure, likely after being metabolized to lower fatty acids. nih.govebi.ac.uk |

| Isoleucine | Efficiently incorporated into the this compound structure, likely after being metabolized to lower fatty acids. nih.gov |

| Alanine | Efficiently incorporated into the this compound structure, likely after being metabolized to lower fatty acids. nih.gov |

Polyketide Synthase (PKS) Involvement in Macrolactone Formation

The assembly of the this compound macrolactone ring is catalyzed by a large, multifunctional enzyme complex known as a polyketide synthase (PKS). researchgate.netresearchgate.net These enzymatic assembly lines are responsible for the iterative condensation of small carboxylic acid units to create a diverse array of complex natural products. researchgate.net

Type I PKS Architecture and Catalytic Domains

This compound is synthesized by a Type I PKS system, which is characterized by large, multifunctional proteins containing multiple catalytic domains. nih.govrasmusfrandsen.dk Each module within the PKS is responsible for one cycle of polyketide chain elongation and modification. nih.gov The core domains found in each module include:

Acyltransferase (AT): Selects and loads the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) onto the acyl carrier protein. nih.gov

Acyl Carrier Protein (ACP): Covalently tethers the growing polyketide chain via a thioester bond and shuttles it between the various catalytic domains. nih.gov

Ketosynthase (KS): Catalyzes the Claisen condensation reaction, which extends the polyketide chain by two carbons. nih.gov

In addition to these core domains, modules may also contain optional modifying domains such as ketoreductases (KR), dehydratases (DH), and enoyl reductases (ER) that alter the functionality of the β-keto group formed during each condensation step. biorxiv.org

Modular Organization and Biosynthetic Logic

The modular nature of Type I PKSs follows a colinearity rule, where the sequence of modules and their constituent domains on the PKS genes directly corresponds to the order of chemical reactions in the biosynthesis of the polyketide. nih.gov The synthesis of the this compound backbone is initiated by a loading module that primes the PKS with a starter unit. Subsequently, the growing chain is passed sequentially through a series of extender modules, each adding a specific building block and performing defined chemical modifications. google.com The number and type of modules, along with the specificities of their catalytic domains, ultimately dictate the length and structure of the final polyketide chain. mdpi.com The entire process culminates with the release and cyclization of the completed polyketide chain, often catalyzed by a terminal thioesterase (TE) domain, to form the macrolactone ring of this compound. biorxiv.org

Post-PKS Modification Enzymes and Their Activities

Following the synthesis of the this compound macrolactone by the PKS, a series of tailoring reactions occur, catalyzed by post-PKS modification enzymes. sciepublish.com These enzymes are not part of the core PKS assembly line but are crucial for converting this compound into the final bioactive compound, tylosin (B1662201). These modifications can include oxidations, reductions, glycosylations, and methylations. nih.govrsc.org For instance, cytochrome P450 monooxygenases are often involved in hydroxylating specific positions on the macrolactone ring, while glycosyltransferases attach sugar moieties, which can be critical for the biological activity of the final antibiotic. The study of these post-PKS enzymes is essential for understanding the complete biosynthetic pathway of tylosin and for engineering the production of novel macrolide antibiotics. sciepublish.com

Oxidoreductases (e.g., Cytochromes P450)

Oxidoreductases are a major class of enzymes that catalyze the transfer of electrons from a reductant to an oxidant. researchgate.netcreative-enzymes.comwikipedia.org In the biosynthesis of many natural products, including macrolides, cytochromes P450 (CYPs or P450s), a superfamily of heme-containing monooxygenases, play a critical role in catalyzing regio- and stereoselective oxidation reactions. nih.govwikipedia.org These enzymes are typically involved in the later stages of biosynthesis, modifying the core polyketide structure.

In the context of this compound-related macrolide biosynthesis, P450s are responsible for hydroxylations at specific carbon positions on the macrolactone ring. For instance, the P450 enzyme MycCI from the mycinamicin biosynthetic pathway is responsible for hydroxylating C-21 of the macrolide intermediate, a step that precedes glycosylation and further modifications. nih.govumich.edu Studies on the P450 PikC from the pikromycin (B1677795) pathway in Streptomyces venezuelae have shown its flexibility in hydroxylating both 12- and 14-membered macrolide rings at different positions. nih.gov Such enzymes are of significant interest for biocatalytic applications due to their ability to perform challenging oxidation reactions on complex molecules. nih.gov

The function of these oxidoreductases is often dependent on cofactors like NAD(P)H to provide the necessary reducing equivalents for the activation of molecular oxygen. creative-enzymes.comnih.gov The general catalytic cycle of a P450 involves the binding of the substrate, followed by a series of electron transfers, ultimately leading to the insertion of one oxygen atom into the substrate. nih.gov

Methyltransferases

Methyltransferases are a class of enzymes that catalyze the transfer of a methyl group from a donor molecule, most commonly S-adenosylmethionine (SAM), to an acceptor molecule. mthfrsupport.com.aumdpi.com This methylation can alter the biological activity, stability, and molecular recognition properties of the target molecule. mthfrsupport.com.au In the biosynthesis of macrolide antibiotics, methyltransferases are involved in modifying both the aglycone and the attached sugar moieties. dntb.gov.uasci-hub.se

The role of methyltransferases in the this compound pathway and related macrolides is exemplified by the enzymes involved in the biosynthesis of the deoxy sugar D-mycaminose. The enzyme TylM1 is a C-methyltransferase that acts on an intermediate to generate TDP-D-mycaminose. researchgate.net In the spinosyn biosynthetic pathway, the methyltransferases SpnI, SpnK, and SpnH are responsible for methylations at the 2'-OH, 3'-OH, and 4'-OH positions of the rhamnose ring attached to the spinosyn aglycone. sci-hub.se These modifications are crucial for the final biological activity of the antibiotic.

The catalytic mechanism of many methyltransferases involves bringing the SAM cofactor and the acceptor substrate into close proximity within the enzyme's active site to facilitate the nucleophilic attack on the methyl group of SAM. ucl.ac.uk The regulation of gene expression is a primary function of methyltransferases, which can activate or deactivate genes by adding or removing methyl groups. mthfrsupport.com.aunih.gov

Glycosyltransferases and Their Interplay with Aglycone Formation

Glycosylation, the enzymatic attachment of sugar moieties to other molecules, is a critical step in the biosynthesis of most macrolide antibiotics, profoundly influencing their biological activity. nih.govresearchgate.netwikipedia.org This process is catalyzed by glycosyltransferases, which transfer a sugar from an activated donor, such as a nucleotide diphosphate (B83284) sugar, to an acceptor molecule, in this case, the this compound aglycone. researchgate.netnih.gov

In the biosynthesis of tylosin, three distinct glycosyltransferases are involved. The first glycosylation step is the attachment of mycaminose (B1220238) to the this compound lactone, a reaction catalyzed by the mycaminosyltransferase TylM2 (encoded by the tylM2 or orf2* gene). nih.govnih.gov Interestingly, the disruption of the tylM2 gene in Streptomyces fradiae not only prevented the formation of the glycosylated product but also significantly reduced the production of the this compound aglycone itself. nih.govnih.gov This suggests a feedback mechanism where the presence of glycosylated intermediates positively influences the preceding steps of polyketide synthesis. nih.gov

The interplay between glycosylation and aglycone formation is a recurring theme in macrolide biosynthesis. The production of the aglycone can be restored in tylM2-disrupted mutants by feeding them glycosylated precursors of tylosin, further confirming the regulatory role of these downstream intermediates. nih.govnih.gov This phenomenon highlights the intricate coordination within the biosynthetic pathway, where the enzymes for later steps can influence the activity of the initial polyketide synthase.

The flexibility of some glycosyltransferases has been exploited in combinatorial biosynthesis to create novel macrolide derivatives. For example, the oleandrosyltransferase OleG2 from Streptomyces antibioticus has been shown to transfer a non-native sugar, rhamnose, to the erythromycin (B1671065) aglycone. sci-hub.se Similarly, the mycaminosyltransferase TylM2 has been successfully used to attach the amino sugar desosamine (B1220255) to the 16-membered aglycone tylactone (B1246279). nih.gov

The organization and interplay of glycosyltransferases can be complex, involving the formation of homomeric and heteromeric enzyme complexes within the cell. nih.govnih.gov These interactions can be influenced by the microenvironment of the cellular compartments where they reside, such as the Golgi apparatus in eukaryotes. nih.govnih.gov

Isotopic Labeling Studies for Pathway Tracing

Isotopic labeling is a powerful technique used to elucidate metabolic pathways by tracing the fate of labeled atoms from a precursor molecule through a series of biochemical reactions to the final product. nih.govbitesizebio.commusechem.com This method has been instrumental in confirming the biosynthetic origins of the building blocks of complex natural products like this compound. nih.govrsc.org

In the context of polyketide biosynthesis, feeding experiments with ¹³C-labeled precursors, such as [1-¹³C]acetate or [1,2-¹³C₂]glucose, allow researchers to determine the incorporation pattern of these precursors into the carbon skeleton of the macrolide. nih.govvanderbilt.eduresearchgate.net By analyzing the distribution of the ¹³C label in the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), the origin of each carbon atom in the polyketide chain can be mapped back to its precursor. nih.govnih.gov

For example, studies on the biosynthesis of tylosin have utilized ¹³C-labeled precursors to trace the formation of the this compound ring. microbiologyresearch.org These experiments have confirmed that the backbone of the macrolactone is assembled from acetate, propionate, and butyrate (B1204436) units, which are themselves derived from central metabolism.

Isotopic labeling is not limited to tracing carbon atoms. The use of ¹⁵N-labeled compounds can help elucidate the origins of nitrogen-containing moieties, such as the amino groups in the deoxy sugars attached to the macrolide. researchgate.netsilantes.com The combination of different isotopically labeled precursors in parallel experiments can provide a comprehensive picture of the entire biosynthetic network. nih.gov

Recent advances in analytical techniques have enabled more dynamic and system-wide approaches to isotopic labeling studies. nih.govnih.gov These methods, often coupled with genomic data, facilitate the connection between specific genes in a biosynthetic gene cluster and the chemical transformations they catalyze. nih.gov

Interactive Data Table: Key Enzymes in this compound-Related Biosynthesis

| Enzyme | Type | Function | Substrate (Example) | Product (Example) | Organism (Example) |

| MycCI | Cytochrome P450 | Hydroxylation | Macrolide intermediate | 21-hydroxy macrolide | Micromonospora griseorubida |

| PikC | Cytochrome P450 | Hydroxylation | 12- or 14-membered macrolides | Hydroxylated macrolides | Streptomyces venezuelae |

| TylM1 | Methyltransferase | C-methylation | TDP-D-glucose intermediate | TDP-D-mycaminose | Streptomyces fradiae |

| SpnI, SpnK, SpnH | Methyltransferases | O-methylation | Rhamnose on spinosyn aglycone | Methylated rhamnose derivatives | Saccharopolyspora spinosa |

| TylM2 | Glycosyltransferase | Mycaminose attachment | This compound | 5-O-mycaminosylthis compound | Streptomyces fradiae |

| OleG2 | Glycosyltransferase | Oleandrose attachment | Erythronolide B | 3-O-oleandrosylerythronolide B | Streptomyces antibioticus |

Genetic and Enzymatic Foundations Governing Protylonolide Biosynthesis

Biosynthetic Gene Cluster (BGC) Identification and Characterization

The genetic blueprint for protylonolide synthesis is encoded within a dedicated biosynthetic gene cluster (BGC) in Streptomyces fradiae. nih.govjmb.or.krmicrobiologyresearch.org This cluster, often referred to as the tyl cluster, is a contiguous region of DNA containing the genes necessary for the production of the polyketide backbone, its subsequent modifications, and the biosynthesis and attachment of sugars, ultimately leading to the formation of tylosin (B1662201), for which this compound is the aglycone precursor. microbiologyresearch.orggoogle.com The organization of these genes within the cluster is often collinear with the biosynthetic steps they catalyze, a common feature in polyketide biosynthesis. google.comgoogle.com The identification and characterization of this BGC have been pivotal in understanding and manipulating tylosin production. jmb.or.krresearchgate.net

Central to the formation of the this compound macrocycle is the tylG gene cluster, which encodes the type I polyketide synthase (PKS). nih.govgoogle.com This multi-gene complex is organized into modules, with each module responsible for a single cycle of chain elongation and modification of the growing polyketide chain. google.comftb.com.hr The tylG PKS is comprised of several large, multifunctional proteins, each containing multiple domains that carry out specific catalytic functions. nih.govgoogle.com For instance, the acyltransferase (AT) domains select the appropriate extender units (malonyl-CoA or methylmalonyl-CoA), the ketosynthase (KS) domains catalyze the carbon-carbon bond-forming condensation reactions, and the acyl carrier protein (ACP) domains tether the growing polyketide chain. ftb.com.hrmdpi.com Other domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), are present in specific modules to control the reduction state of the β-keto group after each condensation step. ftb.com.hr The entire tylG gene cluster spans a significant portion of the tyl BGC. microbiologyresearch.org

The expression of the tyl biosynthetic genes is tightly controlled by a complex regulatory network involving multiple pathway-specific regulatory genes. jmb.or.krresearchgate.net A key player in this network is tylR, which encodes a pathway-specific activator protein. nih.govasm.org The TylR protein directly activates the transcription of many of the tyl biosynthetic genes, including those responsible for polyketide synthesis (tylG), sugar biosynthesis, and modification. nih.govresearchgate.netasm.org The expression of tylR itself is under the control of other regulatory proteins, creating a hierarchical cascade. jmb.or.krresearchgate.net For example, the expression of tylR is positively influenced by the products of the tylS and tylU genes and negatively regulated by the tylQ gene product. nih.govjmb.or.krresearchgate.netnih.gov This intricate regulatory system ensures that the energetically expensive process of this compound and tylosin biosynthesis is initiated at the appropriate time and under favorable conditions. jmb.or.kr Overexpression of tylR has been shown to significantly increase tylosin production, highlighting its pivotal role in controlling the biosynthetic pathway. nih.govnih.gov

Enzymatic Mechanisms of Key Biosynthetic Steps

The synthesis of this compound is a marvel of enzymatic precision, from the assembly of the polyketide chain to the provision of its building blocks.

The formation of the this compound core is a classic example of type I polyketide synthesis. The process begins with a starter unit, which is sequentially condensed with several extender units, primarily methylmalonyl-CoA and ethylmalonyl-CoA, derived from the catabolism of amino acids and other precursors. ftb.com.hr Each condensation and subsequent modification step is catalyzed by a specific module of the tylG polyketide synthase. google.com The growing polyketide chain is passed from one module to the next, with each module adding a new two-carbon or three-carbon unit and setting the stereochemistry and oxidation state at specific positions. ftb.com.hrnih.gov The final step in the formation of the macrolactone ring is catalyzed by a thioesterase (TE) domain located at the end of the last PKS module. mdpi.com This domain hydrolyzes the thioester bond linking the completed polyketide chain to the PKS and facilitates an intramolecular esterification, resulting in the cyclized this compound structure. rasmusfrandsen.dk

Genetic Engineering Approaches for Biosynthetic Pathway Modulation

The detailed understanding of the this compound BGC and its regulatory network has opened avenues for the rational genetic engineering of the biosynthetic pathway. nih.govisaaa.orgfrontiersin.org These approaches aim to improve the yield of this compound and its derivatives or to generate novel macrolide structures with potentially improved properties. nih.govfrontiersin.orggoogle.com One common strategy involves the overexpression of positive regulatory genes, such as tylR, which has been shown to significantly enhance tylosin production. nih.govnih.gov Another approach is the targeted inactivation of negative regulatory genes, which can also lead to increased yields. researchgate.net Furthermore, the modular nature of the polyketide synthase allows for combinatorial biosynthesis, where modules or domains from different PKSs can be swapped to create hybrid enzymes that produce novel polyketides. ftb.com.hr This can involve altering the substrate specificity of AT domains to incorporate different extender units or modifying the reductive domains to change the oxidation pattern of the macrolide backbone. nih.govdnascript.com These genetic manipulations, often guided by our knowledge of the enzymatic mechanisms, provide powerful tools for diversifying the chemical space of this compound-based macrolides. frontiersin.orggoogle.com

Gene Knockouts and Overexpression Strategies

Genetic manipulation, particularly through gene knockouts, has been instrumental in elucidating the intricacies of the tylosin pathway, which originates with this compound (also known as tylactone). Seminal research has shown that the biosynthesis of this compound is unexpectedly linked to the subsequent steps in the pathway, namely glycosylation.

In S. fradiae, this compound is the first freestanding intermediate. The first sugar to be attached is mycaminose (B1220238). Studies involving the disruption of genes essential for mycaminose biosynthesis or its attachment to the this compound core have produced unexpected results. Disruption of any of the four genes specifically involved in mycaminose biosynthesis (tylMI–III and tylB) led to the surprising abolishment of this compound accumulation. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org This finding was critical because it suggested that a block in a downstream process (glycosylation) could prevent the accumulation of its upstream precursor. This indicates a tightly coupled regulatory system where the progression of the pathway is interdependent.

| Gene(s) Disrupted | Encoded Function | Experimental Approach | Observed Effect on this compound |

| tylMII | Attachment of mycaminose to this compound | Gene Knockout | Abolished accumulation of this compound. microbiologyresearch.orgmicrobiologyresearch.org |

| tylMI, tylMIII, tylB | Mycaminose biosynthesis | Gene Knockout | Abolished accumulation of this compound. nih.govmicrobiologyresearch.org |

These findings demonstrate that simple overexpression of the this compound-synthesizing PKS genes may not be sufficient to increase yields without ensuring the efficiency of subsequent tailoring steps. The disruption of these processes can cause feedback that halts precursor synthesis. nih.govmicrobiologyresearch.org

Directed Evolution of Biosynthetic Enzymes

Directed evolution is a powerful protein engineering technique that mimics natural selection in a laboratory setting to improve or alter the function of enzymes. nih.govnih.gov This methodology involves iterative rounds of gene mutagenesis, expression, and selection to identify enzyme variants with desired properties, such as enhanced activity, stability, or altered substrate specificity. nih.govillinois.edu While specific published studies on the directed evolution of the this compound synthase itself are not prominent, research on analogous PKS enzymes highlights the potential of this approach.

A key target for engineering in PKS pathways is the thioesterase (TE) domain, which typically catalyzes the final cyclization and release of the polyketide chain, acting as a crucial gatekeeper. chemrxiv.org A study on the TE domain from the pikromycin (B1677795) (Pik) PKS pathway provides a compelling proof-of-concept. Researchers aimed to create novel 12-membered hybrid macrocycles using an unnatural substrate. The initial yield was very low. Through a stepwise directed evolution campaign, Pik TE variants with enhanced selectivity for the desired macrocyclization over hydrolysis were generated. After three rounds of evolution and combining beneficial mutations, a composite variant was created that increased the isolated yield of the novel hybrid macrocycle by six-fold compared to the original mutant enzyme. chemrxiv.org

This work on a related PKS enzyme demonstrates that directed evolution can successfully overcome catalytic bottlenecks and expand the substrate tolerance of key biosynthetic enzymes, a strategy directly applicable to the this compound system for generating novel macrolides. chemrxiv.org

Regulatory Mechanisms of this compound Production

The production of this compound is tightly controlled by several regulatory mechanisms that respond to the availability of key nutrients and the presence of downstream pathway intermediates.

Nitrogen Catabolite Regulation

The biosynthesis of this compound in S. fradiae is significantly influenced by the concentration of nitrogen sources, particularly ammonium (B1175870) (NH₄⁺). scispace.comnih.gov High concentrations of ammonium ions have been shown to inhibit the production of this compound. scispace.comjst.go.jpnih.gov

Research using a resting cell system of an S. fradiae mutant has pinpointed the specific sites of this inhibition. The regulatory effect of ammonium is not on the PKS machinery itself but on the primary metabolic pathways that supply the building blocks for this compound synthesis. Specifically, the metabolism of precursors like succinate (B1194679) and valine into the required lower fatty acid units (e.g., propionate (B1217596), n-butyrate) is subject to NH₄⁺ regulation. jst.go.jpnih.gov In contrast, the subsequent condensation of these fatty acid precursors by the PKS to form the this compound lactone ring is insensitive to ammonium concentration. jst.go.jpnih.gov

| Precursor Substrate | Nitrogen Condition | Effect on this compound Formation | Reference |

| ¹⁴C-labeled succinate or valine | High-NH₄⁺ grown mycelia | Lower formation of labeled this compound | jst.go.jpnih.gov |

| ¹⁴C-labeled palmitate or acetate (B1210297) + propionate + butyrate (B1204436) | High-NH₄⁺ grown mycelia | Production rates nearly the same as low-NH₄⁺ mycelia | jst.go.jpnih.gov |

This indicates that nitrogen catabolite regulation controls this compound production by limiting the availability of its essential building blocks derived from amino acid and central carbon metabolism.

Feedback Control by Downstream Metabolites

There is strong evidence for a feedback control mechanism that governs the rate of this compound synthesis. As mentioned in section 5.3.1, the disruption of genes required for the biosynthesis of mycaminose or its attachment to this compound unexpectedly halted the accumulation of this compound itself. nih.govmicrobiologyresearch.orgmicrobiologyresearch.org

This observation points towards a form of positive feedback or forward control, where a downstream product is required to sustain the synthesis of its own precursor. This hypothesis was confirmed by experiments where the accumulation of this compound could be restored in these mutant strains by the exogenous addition of glycosylated tylosin precursors, such as O-mycaminosyl-tylonolide (OMT). microbiologyresearch.orgmicrobiologyresearch.org This restoration did not occur by adding this compound alone. The results confirm that the production of mycaminosyl-tylactone, the first glycosylated intermediate, directly or indirectly stimulates the continued biosynthesis of the this compound aglycone by the PKS. nih.govmicrobiologyresearch.org This mechanism ensures that the synthesis of the aglycone is coordinated with the availability of the deoxy-sugar units for subsequent glycosylation.

Synthetic and Semi Synthetic Approaches to Protylonolide and Analogs

Total Synthesis Strategies for Protylonolide Core Structure

The total synthesis of a complex natural product like this compound is a formidable challenge that showcases the capabilities of modern organic chemistry. It allows for the creation of the core molecular framework from simple, commercially available starting materials.

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a complex target molecule into simpler, more readily available precursors. chemistry.coachucoz.com For a large macrolactone like this compound, this process identifies strategic bonds that can be disconnected to reveal key fragments.

The core of this compound is a 16-membered macrolactone ring decorated with multiple stereocenters and functional groups. Key retrosynthetic disconnections would typically include:

Macrolactonization: The ester bond forming the large ring is a primary disconnection point, breaking the ring into a linear seco-acid. This is a common final step in macrolide synthesis.

Carbon-Carbon Bond Disconnections: The long carbon chain of the seco-acid is further broken down into smaller, manageable fragments. These disconnections are often planned at locations that allow for reliable and stereocontrolled bond-forming reactions, such as aldol (B89426) reactions, Julia olefinations, or Suzuki couplings, to join the fragments in the forward synthesis. organic-chemistry.org

Functional Group Interconversion (FGI): Functional groups in the target molecule are traced back to other functional groups from which they can be derived, simplifying the precursor structures. libretexts.org

This strategic deconstruction allows chemists to devise a synthetic route by identifying fragments that can be synthesized independently and then assembled. chemistry.coach

A major challenge in synthesizing this compound is controlling the stereochemistry of its numerous chiral centers. The precise three-dimensional arrangement of atoms is crucial for biological activity. Strategies to achieve this control include:

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates like D-glucose, to provide some of the required stereocenters. rsc.orgnih.gov

Substrate-Controlled Reactions: Existing stereocenters in a molecule are used to direct the stereochemical outcome of subsequent reactions. For example, boron-mediated aldol reactions can be used to create specific stereochemical relationships between adjacent hydroxyl and methyl groups, a common motif in polyketides. organic-chemistry.org

Auxiliary-Controlled Reactions: A temporary chiral group (auxiliary) is attached to the substrate to direct a stereoselective transformation. Once the desired stereocenter is created, the auxiliary is removed.

Catalyst-Controlled Reactions: Employing chiral catalysts to induce enantioselectivity or diastereoselectivity. Examples include Sharpless asymmetric dihydroxylation or epoxidation to install hydroxyl groups with specific stereochemistry. organic-chemistry.org

The final ring-closing step, macrolactonization, is also critical. Ring-closing metathesis (RCM) is a powerful method for forming large rings, including macrolactones. researchgate.net The choice of catalyst and reaction conditions is vital to ensure high yield and avoid isomerization of existing double bonds. researchgate.net

Precursor-Directed Biosynthesis and Mutasynthesis Using this compound

These techniques leverage the biosynthetic machinery of microorganisms to create novel compounds that are difficult to access through total synthesis alone.

Precursor-directed biosynthesis involves feeding an unnatural precursor to a microorganism, which then incorporates it into its metabolic pathway to produce a new analog. researchgate.net In the context of this compound, this can involve feeding the aglycone itself or its biosynthetic building blocks.

In a different approach, this compound was supplied as an exogenous aglycone to a leucomycin-producing strain, Streptoverticillium kitasatoensis. This resulted in the production of a new hybrid macrolide, 5-O-(4'-O-propionylmycarosyl)this compound, demonstrating that the glycosylating enzymes of one organism can act on the aglycone of another. nih.gov

To facilitate the incorporation of exogenous precursors and prevent competition from the organism's endogenous pathway, chemical inhibitors can be used in a "chemical knockdown" approach. nih.gov This strategy avoids the need for genetic manipulation of the producing strain. nih.gov

Cerulenin (B1668410) is a potent inhibitor of fatty acid and polyketide synthases. nih.gov By adding cerulenin to the culture, the de novo synthesis of the native aglycone is blocked. This allows an exogenously supplied aglycone, such as this compound, to be taken up by the cell and processed by the downstream tailoring enzymes (e.g., glycosyltransferases, acyltransferases) of the host organism. nih.govnih.gov

This method was successfully used in the biotransformation of this compound by Streptoverticillium kitasatoensis and in the conversion of the related aglycone M-4365 G2 by a spiramycin-producing strain, Streptomyces ambofaciens. nih.gov The use of cerulenin effectively shuts down the production of the native leucomycin (B7888351) and spiramycin (B21755) aglycones, respectively, diverting the enzymatic machinery to modify the supplied precursor. nih.govnih.gov

Chemical Modifications of this compound and its Derivatives

Direct chemical modification of the isolated this compound or its derivatives offers a straightforward route to new analogs. researchgate.net These semi-synthetic approaches focus on altering the functional groups on the macrolide core.

Biotransformation, which uses whole microbial cells as the chemical reagent, is a powerful tool for modification. For instance, when the aglycone M-4365 G2 (a demycarosyl derivative of this compound) was fed to a cerulenin-inhibited culture of Streptomyces ambofaciens, several new compounds were produced. nih.gov The organism's enzymes performed modifications including:

Glycosylation: Addition of a forosamine (B98537) sugar, though this was not observed for M-4365 G2, suggesting high substrate specificity of the forosamine-binding enzyme. nih.gov

Reduction: The C-9 ketone was reduced to a hydroxyl group, yielding 9-dihydro derivatives. nih.gov

Acylation: An acetyl group was added to the C-3 hydroxyl, creating 3-O-acetyl derivatives. nih.gov

Similarly, feeding M-4365 G2 to cultures of Stv. kitasatoensis and S. thermotolerans resulted in its conversion to 3-O-acetyl M-4365 G2. nih.gov These studies highlight that the substrate specificity of the tailoring enzymes plays a critical role in determining the outcome of biotransformations. nih.gov

Derivatization Strategies for Structural Diversity

The generation of structural diversity in this compound analogs is a key strategy for exploring and modifying their biological activities. Chemical and biological methods have been employed to introduce a variety of functional groups at different positions of the this compound core, leading to a wide range of derivatives.

One common approach involves the modification of hydroxyl groups. For instance, the 5-OH group of this compound can be selectively esterified with anhydrides like phthalic and glutaric anhydrides. researchgate.net These monoesters can then be further functionalized, for example, through amide formation. researchgate.net The introduction of a propargylamide derivative allows for subsequent 1,2,3-triazole formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a powerful click chemistry reaction for creating diverse structures. researchgate.net

Biotransformation using various microorganisms is another effective strategy. For example, a leucomycin-producing strain, Streptoverticillium kitasatoensis KA-429, can transform this compound into 5-O-(4'-O-propionylmycarosyl)this compound. nih.govresearchgate.net This demonstrates the ability of microbial enzymes to selectively glycosylate the this compound aglycone. Furthermore, the substrate specificity of enzymes from different microorganisms can be exploited to generate a variety of derivatives. While the mycaminose- and forosamine-binding enzymes of Stv. kitasatoensis and Streptomyces ambofaciens, respectively, show high specificity, the 3-hydroxyl acylating enzyme and mycarose-binding enzyme in these organisms exhibit lower specificity, allowing for a broader range of modifications. nih.gov

Genetic engineering of macrolide-producing organisms also presents a powerful tool for creating novel this compound analogs. By manipulating the genes involved in the biosynthesis of the polyketide backbone and the subsequent tailoring reactions, it is possible to generate a diverse array of new structures. le.ac.uk

The following table summarizes some of the reported derivatization strategies for this compound and related macrolides:

| Derivatization Strategy | Reagents/Method | Resulting Modification | Reference |

| Esterification | Phthalic anhydride, Glutaric anhydride | Selective esterification at the 5-OH group. | researchgate.net |

| Amide Formation | Monoesters from esterification | Further functionalization of the ester group. | researchgate.net |

| Click Chemistry (CuAAC) | Propargylamide derivatives, Organic azides, Copper catalyst | Formation of 1,2,3-triazoles. | researchgate.net |

| Biotransformation | Streptoverticillium kitasatoensis KA-429 | Glycosylation to form 5-O-(4'-O-propionylmycarosyl)this compound. | nih.govresearchgate.net |

Semi-synthetic Route Development

The development of semi-synthetic routes to this compound and its analogs combines the strengths of both microbial fermentation and chemical synthesis. This approach often utilizes a readily available precursor, or "bio-intermediate," produced through fermentation, which is then chemically modified to yield the final desired product. This strategy can be more efficient and cost-effective than total chemical synthesis, especially for complex molecules like macrolides. psu.edu

A key aspect of semi-synthetic route development is the generation of suitable starting materials through biological processes. This can involve using blocked mutants of macrolide-producing strains, which accumulate specific intermediates. For instance, a blocked mutant of Streptomyces fradiae, strain 261, is used to study the biosynthesis of this compound. jst.go.jp By feeding labeled precursors such as succinate (B1194679), valine, palmitate, acetate (B1210297), and propionate (B1217596) to these mutants, researchers can investigate the biosynthetic pathway and potentially isolate key intermediates for further chemical modification. jst.go.jp

Hybrid biosynthesis is another powerful semi-synthetic approach. nih.gov This involves feeding a precursor molecule, such as this compound itself, to a different macrolide-producing microorganism. nih.gov The enzymes of the host organism can then modify the fed precursor, leading to the formation of new analogs. For example, feeding this compound to a leucomycin-producing strain results in its conversion to 5-O-(4'-O-propionylmycarosyl)this compound. nih.gov This method leverages the existing enzymatic machinery of various microorganisms to create novel derivatives that might be difficult to synthesize chemically. jmb.or.krjmb.or.kr

The combination of genetic engineering with chemical synthesis offers a sophisticated semi-synthetic strategy. nih.gov By heterologously expressing the gene cluster responsible for producing a precursor in a non-pathogenic, high-yielding host, large quantities of the starting material can be obtained. nih.gov This precursor can then be chemically transformed into the final product through a series of efficient chemical reactions. nih.gov While this specific example relates to brasilicardin A, the principles are directly applicable to the production of this compound and its analogs.

The following table outlines key aspects of semi-synthetic route development for this compound and related compounds:

| Approach | Method | Description | Reference |

| Blocked Mutants | Use of mutant strains of Streptomyces fradiae (e.g., strain 261). | Accumulation of this compound and its precursors for biosynthetic studies and potential isolation. | jst.go.jp |

| Hybrid Biosynthesis | Feeding this compound to a leucomycin-producing strain (Stv. kitasatoensis KA-429). | Biotransformation of this compound into a glycosylated derivative. | nih.gov |

| Genetic Engineering & Chemical Synthesis | Heterologous expression of biosynthetic gene clusters. | Production of a precursor in a high-yielding host, followed by chemical modification. | nih.gov |

Mechanistic Biological Studies Involving Protylonolide

Role as a Precursor in Macrolide Antibiotic Production in Microbial Systems

Protylonolide is fundamentally recognized as the aglycone precursor to the antibiotic tylosin (B1662201). medkoo.com Its carbon skeleton is assembled by the polyketide synthase machinery from short-chain carboxylic acid units, including acetate (B1210297), propionate (B1217596), and n-butyrate. ebi.ac.ukpsu.edu The first isolable intermediate in this pathway is tylactone (B1246279), which is subsequently converted to this compound. psu.edu The biosynthesis of this compound from these smaller units is a complex process influenced by the availability of precursors and nutrient conditions within the cell. ebi.ac.uk For instance, studies have shown that amino acids such as valine can serve as precursors for the n-butyrate unit required for the macrolide ring. ebi.ac.uknih.gov

The primary microorganism known for producing this compound as part of its secondary metabolism is the soil bacterium Streptomyces fradiae. ebi.ac.uk Specific mutant strains of S. fradiae, blocked in the later steps of tylosin biosynthesis, are often used in research to accumulate and isolate this compound. medkoo.comebi.ac.uk The established biosynthetic pathway proceeds from tylactone to tylosin, marking this compound as a key intermediate along this preferred route. ebi.ac.uk

| Compound | Role | Producing Organism (Example) | Final Antibiotic Product |

| This compound | Precursor | Streptomyces fradiae | Tylosin |

| Tylactone | Precursor to this compound | Streptomyces fradiae | Tylosin |

Cellular Responses to Exogenous this compound Introduction

The introduction of this compound to microbial cultures, particularly those capable of producing macrolides, can trigger specific cellular responses, influencing metabolic pathways and the profile of accumulated secondary metabolites.

Metabolic flux analysis (MFA) in Streptomyces species reveals how cells distribute carbon and energy among various pathways, including those for growth and secondary metabolism. psu.eduplos.org While direct MFA studies on the effect of exogenous this compound are not extensively detailed, the principles of precursor supply are well-established. The production of secondary metabolites like this compound is tightly linked to primary metabolism and is often initiated during the stationary phase, sometimes in response to nutrient limitation. wikipedia.org

In Streptomyces fradiae, the biosynthesis of this compound is suppressed by high concentrations of ammonium (B1175870) ions (NH4+). ebi.ac.uk This suppression is linked to the inhibition of amino acid metabolism, which provides the building blocks for the macrolide structure. ebi.ac.uk The addition of lower fatty acids, which serve as direct precursors, can restore this compound production, indicating a redirection of metabolic flux towards its synthesis. ebi.ac.uk This demonstrates that the availability of specific precursors can significantly alter the metabolic activity and biosynthetic output of the microorganism. In broader studies on Streptomyces, it has been observed that enhancing the flux through pathways that generate precursors, such as the pentose (B10789219) phosphate (B84403) pathway for NADPH, is crucial for high-yield antibiotic production. plos.orgmdpi.com Therefore, introducing this compound or its immediate precursors would likely reduce the metabolic burden of its de novo synthesis and potentially allow for a greater flux of cellular resources towards subsequent modification steps or the synthesis of other secondary metabolites.

The introduction of this compound to different macrolide-producing microorganisms can lead to the formation of novel hybrid antibiotics. This process, known as hybrid biosynthesis, leverages the enzymatic machinery of a host organism to modify an externally supplied substrate. ebi.ac.uk For example, when this compound was administered to a culture of Streptoverticillium kitasatoensis, a leucomycin-producing strain, it was transformed into 5-O-(4'-O-propionylmycarosyl)this compound, a new macrolide derivative. ebi.ac.uk This highlights that the enzymatic systems for tailoring macrolides can exhibit a degree of flexibility, accepting and processing non-native aglycones. Such experiments demonstrate that exogenous this compound can directly influence the accumulation of new secondary metabolites by serving as a substrate for biotransformation.

| Host Microorganism | Exogenous Substrate | Resulting Product |

| Streptoverticillium kitasatoensis (Leucomycin producer) | This compound | 5-O-(4'-O-propionylmycarosyl)this compound |

| Daunomycin-producing microorganism | This compound | Hybrid macrolide antibiotic |

Biochemical Investigations of Enzyme-Substrate Interactions with this compound

The conversion of this compound and its precursors involves a series of specific enzyme-substrate interactions. Key enzymes in this process are cytochrome P450 monooxygenases, which catalyze critical hydroxylation reactions. In the tylosin pathway, the P450 enzyme TylHI is responsible for hydroxylating the macrolactone substrate. nih.gov

Biochemical studies comparing TylHI from S. fradiae with a homologous P450, MycCI from Micromonospora griseorubida, have revealed the molecular basis for their different substrate specificities. nih.gov While TylHI is highly specific for its native 16-membered ring substrates, MycCI shows broader substrate acceptance. nih.gov Research using site-directed mutagenesis and the creation of chimeric enzymes has identified that specific loop regions in the protein structure are central to dictating substrate binding and turnover. nih.gov For example, mutations in the BC loop of TylHI can alter its ability to bind and hydroxylate different macrolactones. nih.gov Although this compound itself is a product of an earlier precursor, tylactone, the enzymes that act upon tylactone are crucial for this compound's formation and subsequent modifications. These studies show that substrate binding affinity (measured by the dissociation constant, Kd) is a key determinant of an enzyme's catalytic efficiency. nih.gov

| Enzyme | Substrate(s) | Key Findings |

| TylHI | Tylactone, Macrolides with mycaminose (B1220238) sugar | Highly specific for its native substrate; substrate binding affinity is crucial for activity. nih.gov |

| MycCI | Various macrolides | Possesses unusually broad substrate scope compared to TylHI. nih.gov |

| TylHI Mutants/Chimeras | Various macrolactones and macrolides | Demonstrated that specific protein loop regions are key determinants of substrate specificity and binding. nih.gov |

In Vitro Studies on Molecular Target Interactions

In vitro studies on molecular target interactions typically focus on the final, biologically active antibiotic molecules rather than their biosynthetic intermediates. The primary role of this compound is to serve as a structural foundation that is further glycosylated and modified to produce tylosin. medkoo.com The resulting tylosin molecule exerts its antibiotic effect by binding to the 50S subunit of the bacterial ribosome, thereby inhibiting protein synthesis. mdpi.com

Consequently, there is a lack of significant research focusing on the in vitro interaction of this compound itself with major cellular targets like the ribosome or DNA. The scientific focus remains on its function as a precursor. Biotransformation studies, where this compound is modified by enzymes from other organisms, are the primary form of in vitro investigation involving this compound, but these examine its role as a substrate rather than as an effector molecule interacting with a therapeutic target. ebi.ac.uk

Structure Activity Relationship Sar Studies of Protylonolide Derived Macrolides

Elucidation of Structural Features Influencing Biological Activity in Protylonolide Analogs

The antibacterial potency of macrolides derived from the this compound scaffold is highly dependent on specific structural features of both the macrolactone ring and its appended sugar moieties. Research has systematically explored modifications at various positions to understand their impact on activity, particularly against resistant bacterial strains.

A pivotal feature of the Tylosin (B1662201) structure, inherited from the Tylonolide precursor, is the aldehyde group at the C-20 position. Conversion of this aldehyde to a methyl or carbinol group has been shown to dramatically reduce inhibitory activity. nih.gov However, substituting the aldehyde with certain amino acid or peptide residues can yield derivatives with comparable or even enhanced activity. nih.gov Further modifications at this position, such as introducing side chains containing 3-quinoline or 3-pyridine, have been explored to expand the antibacterial spectrum. sioc-journal.cn For instance, a series of 20-O-substituted derivatives of Desmycosin were synthesized and showed good antimicrobial activity against Gram-positive bacteria. figshare.com

Modifications to the macrolactone ring itself have yielded varied results. For example, hydrogenation of the conjugated diene system at C-10/C-11 and C-12/C-13 to create tetrahydro derivatives of Tylosin did not significantly alter the in vitro antimicrobial activity. nih.gov In contrast, the reduction of carbonyl groups on the lactone ring led to a small or even complete loss of activity, highlighting their importance. nih.gov

The glycosylation pattern and modifications on the sugar residues are paramount for biological activity. The anti-ribosomal potency of Tylosin-related macrolides is primarily dictated by the number and nature of these glycosyl substituents. doi.org SAR studies on Desmycosin have shown that modifications at the C-3 hydroxyl group are critical. figshare.com A key strategy to combat macrolide-resistant strains involves selective esterification at the 4"-OH position of the mycinose (B1239270) sugar in Tylosin. nih.gov Introduction of branched-chain aliphatic acyl groups or various aromatic groups at this position resulted in derivatives with significantly improved activity against resistant Staphylococcus aureus and Mycoplasma gallisepticum. nih.gov Similarly, synthesizing 23-dialkylamino derivatives of 5-O-mycaminosyltylonolide has been shown to be effective against Gram-negative bacteria. jst.go.jp

| Parent Compound | Modification Site | Structural Change | Effect on Biological Activity | Reference |

|---|---|---|---|---|

| Tylosin | C-20 Aldehyde | Conversion to methyl or carbinol groups | Dramatically reduced inhibitory activity | nih.gov |

| Tylosin | C-10 to C-13 Diene | Hydrogenation (reduction of double bonds) | No significant change in in vitro activity | nih.gov |

| Tylosin | Lactone Carbonyls | Reduction | Small to complete loss of activity | nih.gov |

| Tylosin | 4"-OH (Mycinose) | Acylation with branched-chain aliphatic or aromatic groups | Improved activity against macrolide-resistant strains | nih.gov |

| Desmycosin | C-20 | Attachment of α,β-unsaturated side chains via Wittig reaction | Good antimicrobial activity against Gram-positive bacteria | figshare.com |

| 5-O-Mycaminosyltylonolide | C-20 | Introduction of 3-quinoline or 3-pyridine side chains | Expanded antibacterial spectrum, with some derivatives showing potent activity against S. aureus and E. coli | sioc-journal.cn |

Correlating Structural Modifications to Ribosomal Binding and Inhibition Mechanisms

This compound-derived macrolides exert their bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome and blocking the egress of nascent polypeptides through the peptide exit tunnel. researchgate.nettoku-e.com The affinity and nature of this binding are directly influenced by the structural modifications detailed in SAR studies.

The C-20 aldehyde group of Tylosin is a key determinant of its potent inhibitory action, as it forms a reversible covalent bond with the nitrogen base of nucleotide A2062 in the 23S ribosomal RNA. nih.gov This interaction anchors the drug deep within the exit tunnel, effectively blocking protein synthesis. While simple reduction of this aldehyde diminishes activity, more complex substitutions can succeed if they establish new, favorable interactions within the tunnel. nih.gov

The sugar moieties play a crucial role in mediating interactions with the ribosome. Studies have shown that the 4"-O-acyl group and the mycinose moiety are important for the binding of Tylosin derivatives to ribosomes from resistant strains of Staphylococcus aureus. nih.gov For example, 3-O-acetyl-4"-O-isovaleryltylosin was found to bind to ribosomes from a resistant strain about three times more effectively than 3-O-acetyltylosin, a binding that was not inhibited by the parent Tylosin compound. nih.gov This suggests the modified derivative occupies the binding site in a manner that overcomes the resistance mechanism, which is often a decreased affinity of the ribosome for the antibiotic. nih.gov The anti-ribosomal potency is more significantly influenced by the nature of the glycosyl substituents than by modifications to the lactone ring, such as oxidation or sugar methylation. doi.org

| Structural Feature/Modification | Effect on Ribosomal Interaction | Mechanism | Reference |

|---|---|---|---|

| C-20 Aldehyde (Tylosin) | Potent inhibition | Forms a reversible covalent bond with A2062 of 23S rRNA, anchoring the drug in the peptide exit tunnel. | nih.gov |

| 4"-O-Acyl group (Tylosin derivatives) | Enhanced binding to resistant ribosomes | Improves affinity for ribosomes that have developed resistance, likely by establishing new contacts. | nih.gov |

| Mycinose moiety | Important for binding to resistant ribosomes | Contributes significantly to the interaction with the ribosomal target, especially in resistant strains. | nih.gov |

| Glycosyl Substituents (general) | Primary determinant of anti-ribosomal potency | The number and nature of the sugars largely control the overall binding affinity and inhibitory power. | doi.org |

| C-20 Phenylalanyl Derivative (Tylosin analog) | High inhibitory activity despite lack of aldehyde | The substituted residue forms alternative stabilizing interactions within the ribosomal tunnel. | nih.gov |

Computational Modeling and Molecular Docking for SAR Prediction